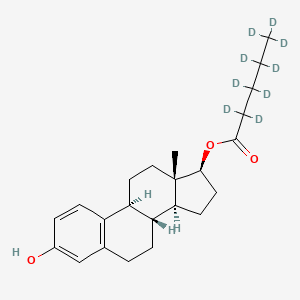![molecular formula C10H14N2O5 B12410030 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one, also known as uridine, is a nucleoside that consists of a pyrimidine base attached to a ribose sugar. It is a key component of ribonucleic acid (RNA) and plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the condensation of uracil with ribose-1-phosphate in the presence of a phosphorylase enzyme. Another method includes the chemical synthesis of uridine from uracil and a protected ribose derivative, followed by deprotection steps.
Industrial Production Methods: In industrial settings, uridine is often produced via fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth.
Analyse Des Réactions Chimiques
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in some RNA molecules.
Substitution: Uridine can participate in nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP).
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of RNA and other nucleic acid analogs.
Biology: Plays a role in the regulation of gene expression and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as Alzheimer’s disease and bipolar disorder.
Industry: Used in the production of pharmaceuticals and as a dietary supplement to support cognitive function and liver health.
Mécanisme D'action
Uridine exerts its effects through several mechanisms:
RNA Synthesis: Uridine is incorporated into RNA during transcription, playing a crucial role in the synthesis of RNA molecules.
Gene Regulation: Uridine and its derivatives can influence gene expression by modulating the activity of various enzymes and transcription factors.
Neuroprotection: Uridine has been shown to enhance synaptic plasticity and support neuronal health, potentially through the activation of specific signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway.
Comparaison Avec Des Composés Similaires
Cytidine: Another nucleoside with a similar structure, but with a cytosine base instead of uracil.
Thymidine: A nucleoside with a thymine base, commonly found in deoxyribonucleic acid (DNA).
Adenosine: A nucleoside with an adenine base, involved in various cellular processes including energy transfer.
Uniqueness of Uridine: Uridine is unique due to its specific role in RNA synthesis and its potential therapeutic applications in neurological disorders. Unlike cytidine and thymidine, which are primarily involved in DNA synthesis, uridine is a key component of RNA and plays a distinct role in gene regulation and cellular metabolism.
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7?,8+,10+/m0/s1 |
Clé InChI |
MKIZZXNZJLIWIA-JIDVSUIFSA-N |
SMILES isomérique |
C[C@]1(C([C@@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO |
SMILES canonique |
CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



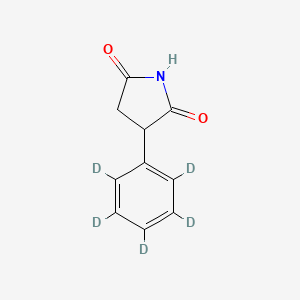
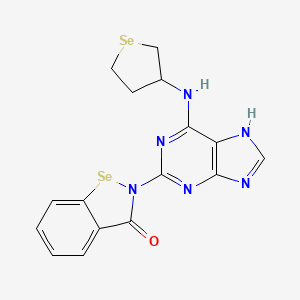
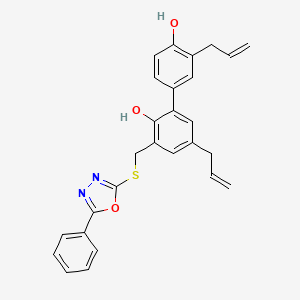
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
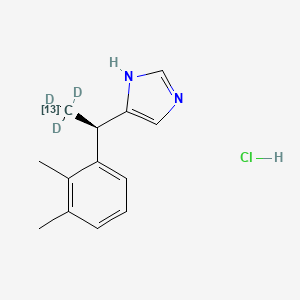
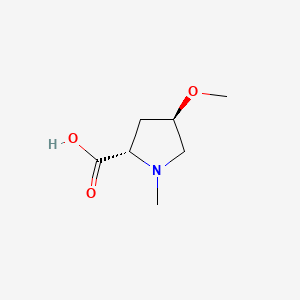
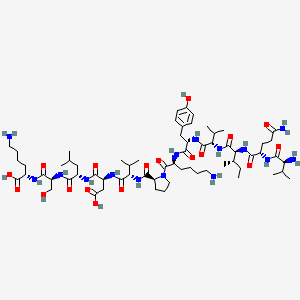
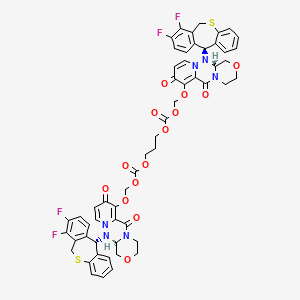
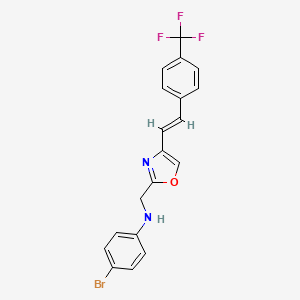
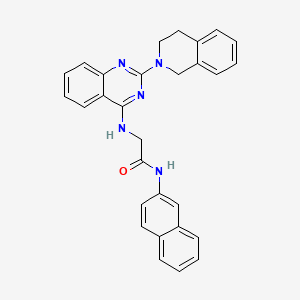
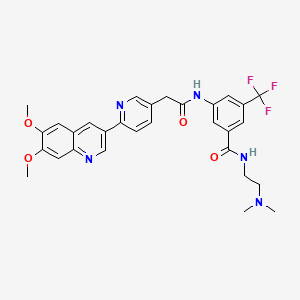
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
